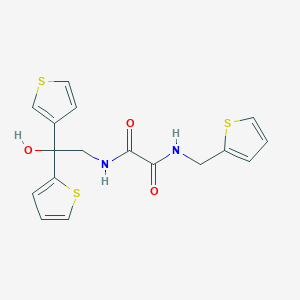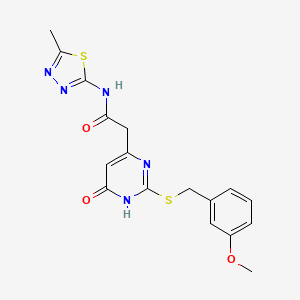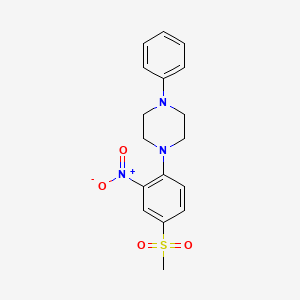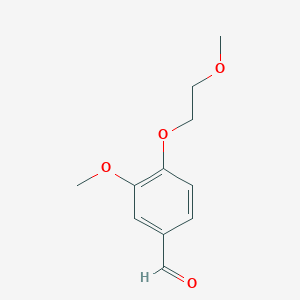
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one is an organic compound with a molecular formula of C17H19NO2. It is a derivative of morpholine, a heterocyclic compound. It has a wide range of applications in scientific research, particularly in the fields of organic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research has identified certain compounds containing an (indol-3-yl)methylene group as showing significant antioxidant activity, specifically inhibiting lipid peroxidation. These findings suggest that derivatives similar to 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one could have potential as antioxidant agents due to their ability to scavenge lipid radicals through electron transfer mechanisms (Zvezdanović et al., 2014).
Antimicrobial and Anticancer Activities
A series of compounds including 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides have shown significant antimycobacterial activity against Mycobacterium tuberculosis, indicating the potential of morpholine derivatives in antimicrobial applications. Additionally, novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring have demonstrated promising inhibition against breast cancer cells, highlighting their potential in anticancer research (Raparti et al., 2009); (Gaur et al., 2022).
Photoelectric Conversion in Solar Cells
Compounds with structural features similar to this compound have been investigated for their potential to improve photoelectric conversion efficiency in dye-sensitized solar cells. These studies suggest that co-sensitization strategies using such compounds can lead to enhanced solar energy conversion (Wu et al., 2009).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of related morpholine derivatives have been analyzed, providing insights into their conformation, hydrogen bonding, and potential for forming stable complexes. This information is crucial for understanding the chemical behavior and reactivity of these compounds in various applications (Franklin et al., 2011).
Synthesis and Pharmacological Evaluation
Studies have also focused on the synthesis and pharmacological evaluation of Schiff bases of morpholine derivatives, revealing their potential as antimicrobial agents. These findings underscore the versatility of morpholine-based compounds in synthesizing new drugs with specific biological activities (Panneerselvam et al., 2009).
Propiedades
IUPAC Name |
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20-14-24-13-17(22(20)12-15-6-2-1-3-7-15)10-16-11-21-19-9-5-4-8-18(16)19/h1-9,11,17,21H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUMSCXALUUQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)




![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)

![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)